5-methyl-1,3,4-triphenyl-1H-pyrazole

Description

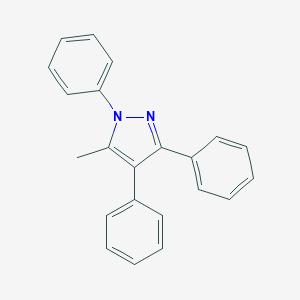

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H18N2 |

|---|---|

Molecular Weight |

310.4g/mol |

IUPAC Name |

5-methyl-1,3,4-triphenylpyrazole |

InChI |

InChI=1S/C22H18N2/c1-17-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)23-24(17)20-15-9-4-10-16-20/h2-16H,1H3 |

InChI Key |

NFKMLMAIWDHMJX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 1,3,4 Triphenyl 1h Pyrazole and Analogous Poly Substituted Pyrazoles

Cyclization Reactions for Pyrazole (B372694) Ring Formation

Cyclization reactions represent a foundational approach to pyrazole synthesis, typically involving the condensation of two key building blocks to form the five-membered heterocyclic ring.

Multi-component Cyclocondensation Approaches to Substituted Pyrazoles

Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like polysubstituted pyrazoles from simple starting materials in a single step. nih.govbeilstein-journals.org This approach offers significant advantages over traditional multi-step syntheses by increasing efficiency and broadening the accessible scope of molecular diversity. nih.gov

One notable MCR strategy involves the in situ generation of 1,3-dielectrophiles, which then undergo cyclocondensation with a hydrazine (B178648) derivative. nih.gov For instance, a three-component reaction can be designed using α-bromo-N-tosylhydrazones, alkynylpyridines, and NH-azoles to assemble complex molecules featuring three different heterocycles in a single operation. nih.gov Another example is the synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, which can be facilitated by a Lewis acid catalyst like Yb(PFO)3 to activate the β-ketoester. beilstein-journals.org This method demonstrates high substituent tolerance, with aliphatic compounds often leading to higher yields. beilstein-journals.org

Furthermore, a pseudo-five-component reaction involving α,β-unsaturated ketones embedded in chromene systems with hydrazine has been reported to yield pyrazolyl-2-pyrazolines. nih.gov The versatility of MCRs is also highlighted by the four-component synthesis of pyrano[2,3-c]pyrazoles, where β-ketoesters and hydrazines first form pyrazolones, which then react with a Michael acceptor generated from a Knoevenagel condensation of malononitrile (B47326) and an aldehyde. nih.gov

These multi-component approaches provide a modular and convergent pathway to a wide range of substituted pyrazoles, showcasing the power of this strategy in modern organic synthesis. nih.govbeilstein-journals.org

Condensation Reactions Involving Hydrazine Derivatives and 1,3-Dicarbonyl Compounds

The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds, famously known as the Knorr pyrazole synthesis, stands as one of the most classic and widely employed methods for constructing the pyrazole ring. nih.govyoutube.comjk-sci.com This reaction typically proceeds under acidic conditions and involves the initial formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole. jk-sci.com

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying both the hydrazine and the 1,3-dicarbonyl component. nih.gov For example, reacting various β-diketone derivatives such as pentane-2,4-dione, 1,5-diphenylacetylacetone, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione (B154133) with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) leads to the corresponding substituted pyrazoles. nih.gov The reaction is often straightforward, and in some cases, the pyrazole product precipitates from the reaction mixture as a stable, solid compound in high yield. youtube.com

Challenges such as the regioselectivity of the condensation with unsymmetrical 1,3-dicarbonyl compounds can often be addressed by controlling the reaction conditions. nih.gov Modifications to the classic Knorr synthesis have been developed to improve yields and reaction times, such as the use of nano-ZnO catalysts. nih.gov The in situ generation of the 1,3-dicarbonyl compound from an enolate and a carboxylic acid chloride, followed by a one-pot reaction with a hydrazine, further extends the utility of this method within a multi-component reaction framework. nih.gov

Below is a table summarizing examples of pyrazoles synthesized from the condensation of hydrazines and 1,3-dicarbonyl compounds:

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Resulting Pyrazole |

| Hydrazine hydrate | Pentane-2,4-dione | 3,5-dimethyl-1H-pyrazole |

| Hydrazine hydrate | 2,2,6,6-tetramethylheptane-3,5-dione | 3,5-di-tert-butyl-1H-pyrazole |

| Hydrazine hydrate | 1,1,1-trifluoropentane-2,4-dione | 3-methyl-5-(trifluoromethyl)-1H-pyrazole |

| Hydrazine hydrate | 1,5-diphenylacetylacetone | 3,5-diphenyl-1H-pyrazole |

| Hydrazine hydrate | 4,4,4-trifluoro-1-phenylbutane-1,3-dione | 3-phenyl-5-(trifluoromethyl)-1H-pyrazole |

This table is based on data from reference nih.gov.

Synthesis from α,β-Ethylenic Ketones and Hydrazines

The reaction of α,β-ethylenic ketones, also known as chalcones, with hydrazine derivatives provides another important route to pyrazoles. nih.govresearchgate.net This method typically proceeds through a Michael addition of the hydrazine to the α,β-unsaturated system, followed by cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. beilstein-journals.orgresearchgate.net The initial product of the cyclocondensation is a pyrazoline, which can be oxidized in situ to the corresponding pyrazole. nih.gov

The regioselectivity of this reaction can be influenced by the substitution pattern of the α,β-ethylenic ketone. For instance, the synthesis of 4-alkyl-1,3,5-triarylpyrazoles can be achieved with good regioselectivity. nih.gov In some cases, the pyrazoline intermediate is alkylated before oxidation to yield the desired substituted pyrazole. nih.gov

Various catalysts and reaction conditions have been employed to facilitate this transformation. For example, copper triflate in combination with an ionic liquid has been used to catalyze the condensation of an α,β-ethylenic ketone with a substituted hydrazine. nih.gov When the hydrazine component contains a good leaving group, such as in tosylhydrazine, the reaction can directly yield the aromatic pyrazole through elimination. beilstein-journals.org

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloaddition reactions are a powerful and highly regioselective class of reactions for the synthesis of five-membered heterocyclic rings, including pyrazoles. chim.it These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, such as an alkene or alkyne.

Generation and Application of Nitrile Imines as Dipoles

Nitrile imines are highly reactive 1,3-dipoles that are commonly generated in situ for the synthesis of pyrazoles. rsc.orgoup.com The most frequent method for their generation is the dehydrohalogenation of the corresponding hydrazonoyl chlorides using a base like triethylamine. rsc.org Once formed, these transient species readily undergo cycloaddition with a variety of dipolarophiles. rsc.orgsci-hub.se

The reaction of nitrile imines with alkynes is a direct and efficient route to fully substituted pyrazoles. chim.it This approach is often highly regioselective due to the significant difference in electronegativity between the nitrogen and carbon atoms of the nitrile imine. chim.it For example, the cycloaddition of C-aryl-N-aryl nitrile imines with activated acetylenes has been studied to produce 5- and 4-substituted pyrazoles. chim.it

Nitrile imines can also react with alkenes to form pyrazolines, which can then be oxidized to pyrazoles. capes.gov.br An effective method for synthesizing 1,3,5-trisubstituted pyrazoles involves the 1,3-dipolar cycloaddition of nitrile imines with Morita–Baylis–Hillman carbonates derived from ninhydrin, providing a wide range of products in high yields. rsc.orgrsc.org

The versatility of nitrile imine cycloadditions makes them a cornerstone in the synthesis of a diverse array of pyrazole derivatives with well-defined substitution patterns. chim.itrsc.org

Exploitation of Eliminative Nitrilimine-Alkene Cycloaddition (ENAC)

While not as extensively detailed in the provided search results for the specific compound , the Eliminative Nitrilimine-Alkene Cycloaddition (ENAC) represents a valuable strategy for pyrazole synthesis. This method involves the 1,3-dipolar cycloaddition of a nitrile imine to an alkene that possesses a leaving group. The initial cycloadduct, a pyrazoline, then undergoes an elimination reaction to directly afford the aromatic pyrazole. This approach is advantageous as it avoids a separate oxidation step. The regioselectivity of the initial cycloaddition and the nature of the leaving group are crucial factors in the successful application of this methodology. The ENAC strategy expands the toolkit for synthesizing polysubstituted pyrazoles, offering a direct route to the aromatic core.

Catalytic Approaches in Pyrazole Synthesis

The synthesis of pyrazole derivatives, including poly-substituted compounds like 5-methyl-1,3,4-triphenyl-1H-pyrazole, has been significantly advanced through the development of various catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and environmental impact compared to traditional synthetic routes. Catalytic strategies are broadly categorized into heterogeneous and homogeneous systems, with metal-catalyzed processes playing a crucial role in both.

Heterogeneous Catalysis in Pyrazole Formation (e.g., Mesoporous SiO2-Al2O3)

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and recycling, which aligns with the principles of green chemistry. jchemlett.com In the context of pyrazole synthesis, solid acid catalysts, particularly those based on silica (B1680970) (SiO2) and alumina (B75360) (Al2O3), have demonstrated considerable efficacy. Porous silica-based materials are attractive as catalyst supports due to their high surface area, ordered porosity, and good chemical stability. researchgate.net

One notable example is the use of mesoporous silica-alumina (SiO2-Al2O3) as a solid heterogeneous catalyst for the synthesis of pyrazole precursors. jchemlett.comjchemlett.com This nano-sized mixed metal oxide can be synthesized via the hydrothermal method and exhibits high efficiency as a recyclable and mild catalyst. jchemlett.comjchemlett.com Its utility has been demonstrated in the condensation reaction between substituted chalcones and phenylhydrazine (B124118) hydrate to produce 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives in excellent yields and with short reaction times. jchemlett.comjchemlett.com The structural characteristics and acidic strength of the SiO2-Al2O3 catalyst can be thoroughly analyzed using techniques such as XRD, SEM, EDS, TEM, and Ammonia-Temperature Programmed Desorption (NH3-TPD). jchemlett.comjchemlett.com

The effectiveness of the catalyst is influenced by reaction parameters such as the amount of catalyst used and the choice of solvent. Studies have shown that an optimal amount of the SiO2-Al2O3 catalyst is sufficient to drive the reaction to completion efficiently. jchemlett.com

Table 1: Effect of Catalyst Amount on Pyrazole Synthesis

Table based on a model reaction for the synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole using a mesoporous SiO2-Al2O3 catalyst. jchemlett.com

The choice of solvent also plays a critical role, with studies indicating that ethanol is often the most suitable solvent, providing good yields in shorter reaction times at a given temperature. jchemlett.com Beyond SiO2-Al2O3, other functionalized silica catalysts, such as silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA), have been developed for the synthesis of bioactive pyrazoles, demonstrating high surface areas and excellent recyclability. nih.gov

Metal-Catalyzed Cyclization Processes (e.g., Silver-Catalyzed Decarboxylative Cyclization)

Metal-catalyzed reactions provide powerful and versatile methods for constructing the pyrazole core with high regioselectivity and functional group tolerance. organic-chemistry.org Various metals, including palladium, researchgate.net platinum, acs.org copper, organic-chemistry.org and silver, bohrium.comrsc.org have been employed to catalyze the formation of polysubstituted pyrazoles.

A notable example is the silver-catalyzed decarboxylative cyclization for the synthesis of substituted pyrazoles. bohrium.comrsc.orgresearchgate.net This process involves the reaction of readily available 1,2-diaza-1,3-dienes with α-keto acids. bohrium.comrsc.org The silver catalyst facilitates a decarboxylative cross-coupling, which is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. bohrium.com This approach allows for the preparation of a series of multisubstituted pyrazoles in moderate to good yields under optimized conditions. bohrium.comrsc.org The synthetic utility of this method has been highlighted by its application in synthesizing analogs of known drugs, demonstrating its potential in medicinal chemistry. bohrium.com

Table 2: Silver-Catalyzed Synthesis of Polysubstituted Pyrazoles

Table illustrates yields for a silver-catalyzed decarboxylative cyclization between various 1,2-diaza-1,3-dienes and α-keto acids. bohrium.comresearchgate.net

Silver(I) salts have also been utilized to mediate the 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles, providing an efficient route to fused pyrazole ring systems such as 2H-furo[2,3-c]pyrazoles. nih.gov This type of electrophilic activation of alkynes is a key strategy in forming carbon-heteroatom bonds. nih.gov Other metal-catalyzed approaches include palladium-catalyzed four-component coupling reactions organic-chemistry.org and platinum-catalyzed sigmatropic rearrangement/cyclization cascades of N-propargylhydrazones, which provide expedient access to highly functionalized pyrazoles. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Methyl 1,3,4 Triphenyl 1h Pyrazole

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of a compound in its crystalline solid state. While specific crystallographic data for 5-methyl-1,3,4-triphenyl-1H-pyrazole (C₂₂H₁₈N₂) is not extensively reported in the searched literature, analysis of closely related pyrazole (B372694) derivatives provides significant insight into the expected structural parameters. nih.govnih.govresearchgate.net

Single crystal X-ray diffraction analysis provides the exact coordinates of each atom within the crystal's unit cell, from which precise bond lengths and angles can be calculated. For pyrazole derivatives, the pyrazole ring bond lengths typically range from 1.32 Å to 1.42 Å. nih.gov The geometry around the central pyrazole core is defined by the covalent bonds to the substituent phenyl and methyl groups.

In analogous structures, the bond angles within the five-membered pyrazole ring and the connections to the phenyl rings are well-defined. nih.govmdpi.com For instance, in tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane, the N-C-N angles are close to the ideal tetrahedral value. nih.gov The phenyl rings are generally planar, and their orientation relative to the pyrazole core is a key conformational feature. nih.gov

The crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) define the crystal lattice. Pyrazole derivatives crystallize in various systems, with monoclinic and orthorhombic being common. nih.govresearchgate.netnih.gov For example, 3-(4-bromophenyl)-5-methyl-1H-pyrazole crystallizes in the orthorhombic P2₁2₁2₁ space group. researchgate.net The conformation of the molecule, particularly the dihedral angles between the planes of the pyrazole and the attached phenyl rings, is a critical aspect. In similar multi-aryl pyrazoles, these rings are often not coplanar due to steric hindrance. The phenyl rings in tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane, for instance, exhibit varying dihedral angles with their respective pyrazole rings, with one showing a significant twist of 15.7(2)°. nih.gov In another derivative, the dihedral angle between the phenyl and pyrazole rings was found to be 60.83(5)°. mdpi.com This twisting is a common feature that minimizes steric strain between the bulky substituents.

Table 1: Representative Crystal Lattice and Conformational Data from Analogous Pyrazole Compounds

| Parameter | Compound | Value |

|---|---|---|

| Crystal System | 3-(4-bromophenyl)-5-methyl-1H-pyrazole researchgate.net | Orthorhombic |

| Space Group | 3-(4-bromophenyl)-5-methyl-1H-pyrazole researchgate.net | P2₁2₁2₁ |

| Unit Cell a | Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane nih.gov | 6.678(3) Å |

| Unit Cell b | Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane nih.gov | 21.730(9) Å |

| Unit Cell c | Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane nih.gov | 17.831(7) Å |

| Unit Cell β | Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane nih.gov | 94.922(7)° |

This table presents data from analogous compounds to illustrate typical values, as specific data for this compound was not found in the searched literature.

Vibrational and Electronic Spectroscopic Techniques

Spectroscopic methods are essential for confirming the functional groups and understanding the electronic structure of a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a molecular fingerprint, with specific peaks corresponding to particular functional groups. For this compound, the spectrum is expected to be dominated by vibrations from the aromatic rings, the pyrazole heterocycle, and the methyl group.

Key expected absorption bands include:

Aromatic C-H Stretching: Weak to medium bands are anticipated in the 3100–3000 cm⁻¹ region, characteristic of C-H bonds on the phenyl and pyrazole rings. researchgate.net

Aliphatic C-H Stretching: Absorptions corresponding to the methyl (CH₃) group are expected just below 3000 cm⁻¹. researchgate.net

C=C and C=N Stretching: A series of medium to strong bands in the 1615–1450 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon double bonds within the phenyl rings and the carbon-nitrogen double bond of the pyrazole core. mdpi.com

C-H Bending: Out-of-plane bending vibrations for the substituted phenyl rings typically appear in the region below 900 cm⁻¹.

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) | Medium |

| < 3000 (e.g., 2956-2911) researchgate.net | C-H Stretch | Aliphatic (Methyl) | Medium |

| 1615 - 1570 mdpi.com | C=N / C=C Stretch | Pyrazole / Aromatic Rings | Medium to Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore of this compound consists of the highly conjugated system encompassing the three phenyl rings and the pyrazole ring. This extensive π-system is expected to give rise to strong absorptions in the ultraviolet region.

The primary electronic transitions anticipated are π→π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the solvent used. For pyrazole derivatives, these absorptions are typically observed in the UV range. researchgate.net The presence of multiple phenyl groups in conjugation with the pyrazole heterocycle would likely result in one or more intense absorption bands, characteristic of such extended aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships. For this compound, both ¹H and ¹³C NMR spectroscopy are indispensable for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Spin-Spin Coupling Constant Analysis

Proton NMR (¹H NMR) spectroscopy offers a detailed map of the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, which is influenced by the presence of neighboring atoms and functional groups. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the methyl protons and the aromatic protons of the three phenyl rings.

The protons of the phenyl group at the 1-position of the pyrazole ring will likely show a complex multiplet pattern in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. Similarly, the phenyl groups at the 3- and 4-positions will also give rise to signals in this region. The integration of these signals would correspond to the total number of aromatic protons. The methyl group attached to the C5 position of the pyrazole ring is expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.5 ppm.

Analysis of spin-spin coupling constants (J values) can provide valuable information about the connectivity of adjacent protons. However, for the phenyl groups, extensive overlap of signals might complicate the extraction of individual coupling constants.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.60 | m | 15H | Aromatic protons (3 x C₆H₅) |

| ~2.50 | s | 3H | Methyl protons (-CH₃) |

| Note: This table represents expected values and would need to be confirmed with experimental data. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments for Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed fingerprint of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.

The carbon atoms of the pyrazole ring (C3, C4, and C5) are expected to resonate in the downfield region of the spectrum, typically between δ 120 and 150 ppm. The specific chemical shifts will be influenced by the attached phenyl and methyl groups. The carbon atoms of the three phenyl rings will also appear in the aromatic region (approximately δ 125-140 ppm), with the ipso-carbons (the carbons directly attached to the pyrazole ring) showing distinct chemical shifts. The methyl carbon will be observed as a characteristic upfield signal, typically around δ 15-25 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C3 (Pyrazole) |

| ~140 | C5 (Pyrazole) |

| ~138 | C4 (Pyrazole) |

| ~125-135 | Aromatic Carbons (C₆H₅) |

| ~20 | Methyl Carbon (-CH₃) |

| Note: This table represents expected values and would need to be confirmed with experimental data. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound with a very high degree of accuracy. This allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₂₂H₁₈N₂), HRMS would provide an experimental mass value that can be compared to the calculated theoretical mass.

The exact mass of this compound is calculated to be 310.146999 Da. An HRMS experiment would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). For instance, HRMS data for a structurally similar compound, 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, showed a measured [M+H]⁺ ion at m/z 260.1177, which is consistent with its calculated mass. rsc.org This level of precision provides strong evidence for the molecular formula and, in conjunction with NMR data, confirms the identity of the synthesized compound.

Table 3: Theoretical HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 311.1542 |

| [M+Na]⁺ | 333.1361 |

| Note: This table represents theoretical values and would need to be confirmed with experimental data. |

Computational and Theoretical Investigations of 5 Methyl 1,3,4 Triphenyl 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important tool in computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. eurasianjournals.com It is employed to predict a wide range of properties, including molecular structure, electronic properties, and vibrational frequencies.

For the purpose of this article, and in the absence of direct data for 5-methyl-1,3,4-triphenyl-1H-pyrazole, we will refer to a detailed computational study performed on the closely related isomer, 1,3,5-triphenylpyrazole . This allows for a representative understanding of the quantum chemical properties of a triphenyl-substituted pyrazole (B372694) core.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO Energies)

The geometry of 1,3,5-triphenylpyrazole has been optimized using DFT calculations, providing insights into its three-dimensional structure. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A computational study on 1,3,5-triphenylpyrazole calculated the HOMO and LUMO energies. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The HOMO-LUMO energy gap for 1,3,5-triphenylpyrazole was determined, indicating its electronic stability.

Table 1: Frontier Molecular Orbital Energies for 1,3,5-Triphenylpyrazole

| Parameter | Energy (eV) |

| EHOMO | -0.3316 |

| ELUMO | -0.0472 |

| Energy Gap (ΔE) | 0.2844 |

Data sourced from a computational study on 1,3,5-triphenylpyrazole.

Prediction of Vibrational Frequencies and NMR Chemical Shifts for Comparative Studies

Theoretical calculations of vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for the structural elucidation of molecules and for the comparison with experimental data. For 1,3,5-triphenylpyrazole, these properties have been predicted using DFT methods. The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. Similarly, the prediction of 1H and 13C NMR chemical shifts aids in the assignment of experimental NMR signals.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For pyrazole derivatives, the MEP surface can identify the most likely sites for interactions with other molecules. In general, the nitrogen atoms of the pyrazole ring are expected to be regions of negative electrostatic potential.

Studies on Acid-Base Properties and Tautomeric Equilibria

The acid-base properties and the potential for tautomerism are fundamental characteristics of pyrazole derivatives.

Determination of Proton Affinities and Basicity in Gas Phase and Solution

The basicity of pyrazoles is attributed to the lone pair of electrons on the sp2-hybridized nitrogen atom of the ring. Proton affinity (PA) is a measure of the basicity of a molecule in the gas phase. libretexts.org Computational methods, such as DFT, can be used to calculate proton affinities and predict the pKa values in solution. nih.gov While extensive computational studies on the proton affinities of a wide range of nitrogen-containing bases have been conducted, specific data for this compound is not explicitly reported in the surveyed literature. researchgate.net General studies on azoles indicate that their basicity is influenced by the electronic effects of substituents on the pyrazole ring. globalresearchonline.net

Tautomerism is a key feature of pyrazole chemistry, where protons can migrate between the nitrogen atoms of the ring. encyclopedia.pubnih.gov For asymmetrically substituted pyrazoles, this leads to the existence of different tautomeric forms. The relative stability of these tautomers can be influenced by the nature of the substituents and the solvent. fu-berlin.demdpi.com While the tautomerism of various pyrazole derivatives has been investigated computationally, a specific study on the tautomeric equilibria of this compound was not found in the reviewed literature.

Theoretical and Experimental Assessment of Pyrazole Tautomerism and Stability

The phenomenon of tautomerism is a fundamental aspect of pyrazole chemistry, significantly influencing the reactivity, physical properties, and biological activity of these heterocyclic compounds. researchgate.netnih.gov For N-unsubstituted pyrazoles with different substituents at the C3 and C5 positions, a dynamic equilibrium known as annular prototropic tautomerism exists. This process involves the migration of a proton between the two adjacent ring nitrogen atoms, resulting in two distinct tautomeric forms, as depicted in the general equilibrium below.

Figure 1: Annular prototropic tautomerism in asymmetrically substituted pyrazoles.

Figure 1: Annular prototropic tautomerism in asymmetrically substituted pyrazoles.However, the specific compound of interest, This compound , has a fixed structure due to the presence of a phenyl group on the N1 nitrogen atom. This substitution precludes the possibility of proton migration between the ring nitrogens, effectively "locking" the molecule into a single, stable isomeric form. While this compound itself does not exhibit tautomerism, understanding the principles that govern tautomeric stability in related systems is crucial for contextualizing its structural properties and potential synthetic pathways. The stability of any given pyrazole tautomer is determined by a delicate balance of electronic and steric effects of its substituents, as well as environmental factors like the solvent. nih.govbas.bgmdpi.com

Theoretical Investigations of Tautomeric Stability

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the factors that control tautomeric equilibria in pyrazoles. nih.govresearchgate.netresearchgate.net Theoretical calculations allow for the prediction of the relative energies and stabilities of different tautomers in the gas phase and in solution. nih.govpurkh.com

Studies using methods such as B3LYP with basis sets like 6-311++G(d,p) have consistently shown that the intramolecular proton transfer has a high energy barrier (around 50 kcal/mol), indicating that the tautomeric interconversion is not a simple intramolecular hop but rather an intermolecular process, often mediated by solvent molecules. nih.gov Water, for example, has been shown to lower the energy barrier for proton transfer by forming hydrogen-bonded bridges between the nitrogen atoms. nih.gov

The primary factors influencing which tautomer is more stable are:

Electronic Effects: The electronic nature of the substituents at the C3 and C5 positions plays a pivotal role. Theoretical calculations have revealed that electron-donating groups (EDGs), such as methyl (-CH₃) and amino (-NH₂), tend to stabilize the tautomer where the substituent is located at the C3 position. nih.gov Conversely, electron-withdrawing groups (EWGs) like carboxyl (-COOH) generally favor the tautomer with the substituent at the C5 position. researchgate.netnih.gov

Steric Effects: Computational studies also indicate that sterically demanding or bulkier groups, like a phenyl or t-butyl group, show a preference for the C3 position. nih.gov This arrangement minimizes steric repulsion with the hydrogen atom on the N1 nitrogen.

These computational findings are summarized in the following table, which shows the predicted favored tautomer for different substitution patterns based on theoretical models.

| Substituent at C3/C5 | Electronic Nature | Favored Tautomer Position | Primary Influencing Factor | Reference |

|---|---|---|---|---|

| -CH₃ (Methyl) | Electron-Donating | C3 | Electronic/Steric | nih.gov |

| -Ph (Phenyl) | Bulky/Electronically Dominant | C3 | Steric/Electronic | nih.govcdnsciencepub.com |

| -NH₂ (Amino) | Electron-Donating | C3 | Electronic | researchgate.net |

| -COOH (Carboxyl) | Electron-Withdrawing | C5 | Electronic | researchgate.netnih.gov |

| -NO₂ (Nitro) | Electron-Withdrawing | C5 | Electronic | mdpi.com |

Experimental Assessment of Tautomeric Equilibria

Experimental techniques provide crucial validation for theoretical predictions and offer insights into the behavior of tautomeric systems in real-world conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful method for studying tautomerism in solution. fu-berlin.de In many solvents and at room temperature, the proton exchange between the nitrogen atoms is rapid on the NMR timescale, resulting in averaged signals for the C3 and C5 positions. nih.gov However, at low temperatures, this exchange can be slowed sufficiently to observe distinct signals for each tautomer, allowing for their direct quantification. fu-berlin.de For example, studies on 3(5)-methyl-5(3)-phenylpyrazole have used this technique to determine the equilibrium constant between the two forms. fu-berlin.de

X-ray Crystallography: This technique provides unambiguous evidence of the molecular structure in the solid state. mdpi.comspast.orgresearchgate.net Since molecular motion is frozen in a crystal, X-ray diffraction typically identifies a single, most stable tautomer, or occasionally, a co-crystal of both. cdnsciencepub.com For instance, X-ray analysis of 3(5)-phenylpyrazole derivatives has shown that the 3-phenyl tautomer is the one present in the solid state, which aligns with theoretical predictions favoring bulky groups at the C3 position. fu-berlin.de

Solvent Effects: The choice of solvent can significantly influence the position of the tautomeric equilibrium. bas.bgmdpi.com A study on 3(5)-phenylpyrazoles concluded that in hydrogen-bonding solvents like THF, the pyrazoles exist as monomers hydrogen-bonded to the solvent, while they self-associate in inert solvents. fu-berlin.de The polarity of the solvent can shift the equilibrium towards the more polar tautomer. nih.gov

The following table presents experimental data for a related compound, 5(3)-methyl-3(5)-phenylpyrazole, illustrating the influence of the solvent on the tautomeric ratio.

| Solvent | % of 3-phenyl-5-methyl-1H-pyrazole (Tautomer A) | % of 3-methyl-5-phenyl-1H-pyrazole (Tautomer B) | Reference |

|---|---|---|---|

| THF-d₈ | 85 | 15 | fu-berlin.de |

| Methanol-d₄ | 78 | 22 | fu-berlin.de |

| HMPT | 60 | 40 | fu-berlin.de |

Tautomer A has the bulky phenyl group at C3, while Tautomer B has it at C5. The data clearly show a preference for Tautomer A, consistent with theoretical principles.

In the context of This compound , its fixed structure with phenyl groups at N1 and C3 and a methyl group at C5 is a stable arrangement. The principles derived from theoretical and experimental studies on analogous tautomeric systems suggest that the presence of the bulky and electronically significant phenyl group at the C3 position is an electronically and sterically favorable placement.

Chemical Reactivity and Derivatization Studies of 5 Methyl 1,3,4 Triphenyl 1h Pyrazole

Mechanistic Investigations of Pyrazole (B372694) Formation and Transformation Reactions

The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry, with primary routes involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. ingentaconnect.comnih.gov The subsequent aromatization of the initially formed non-aromatic intermediate is a critical step in achieving the stable pyrazole system.

Pathways of Intramolecular Cyclization

The most prevalent method for synthesizing 1,3,5-trisubstituted pyrazoles involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives. nih.govijirt.org This process is not a simple intramolecular cyclization but a cyclocondensation reaction. The reaction is initiated by the formation of a chalcone (B49325) intermediate, often through a Claisen-Schmidt condensation of an aromatic ketone and an aldehyde. researchgate.net Subsequently, the cyclization reaction occurs between the chalcone and a hydrazine. researchgate.netresearchgate.net

The mechanism proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone. researchgate.net This is followed by an intramolecular cyclization through the attack of the second nitrogen atom of the hydrazine onto the carbonyl carbon, forming a hydroxyl-dihydropyrazole intermediate. Dehydration of this intermediate yields the 4,5-dihydro-1H-pyrazole, also known as a pyrazoline. tsijournals.com This pyrazoline is the direct precursor to the aromatic pyrazole. The reaction can be catalyzed by acids like acetic acid or bases. researchgate.netresearchgate.net

Aromatization Processes of Dihydro-pyrazole Intermediates

The conversion of the stable 4,5-dihydropyrazole (pyrazoline) intermediate to the corresponding aromatic pyrazole is a key final step that requires an oxidation reaction to remove two hydrogen atoms. ingentaconnect.commdpi.com This dehydrogenation or oxidative aromatization has been accomplished using a wide array of reagents and methods. ingentaconnect.com

The proposed mechanism for oxidative aromatization often involves the initial interaction of the oxidizing agent with a nitrogen atom in the pyrazoline ring, forming a positively charged azolinium cation. semanticscholar.org This activation facilitates the sequential loss of two hydrogen atoms from the C4 and C5 positions, resulting in the formation of the stable, aromatic pyrazole ring. researchgate.netsemanticscholar.org A variety of oxidant systems have been successfully employed for this transformation.

Below is a table summarizing various methods used for the oxidative aromatization of pyrazolines to pyrazoles.

| Oxidant/Method | Solvent | Conditions | Yield | Reference |

| Manganese Dioxide (MnO₂) | Hexane or DMSO | Varies | High | nih.govnih.gov |

| DABCO-Br₂ Complex | Acetic Acid | Room Temperature | 87-95% | semanticscholar.org |

| Electrochemical (NaCl) | Aqueous/Organic Biphasic | Electrolysis | Moderate to Excellent | rsc.org |

| Chloramine-T | Glacial Acetic Acid | - | ~80% | nih.gov |

| Iodine (III) Reagents | - | - | Good | organic-chemistry.org |

Functional Group Transformations and Modification Reactions of the Pyrazole Core

Once the pyrazole ring is formed, it can undergo various functional group transformations, allowing for the synthesis of a diverse library of derivatives. These modifications can occur on the substituents attached to the pyrazole core or on the pyrazole ring itself through electrophilic substitution reactions. mdpi.com

A common modification is the formylation of the pyrazole ring, typically at the C4 position, which can be achieved through the Vilsmeier-Haack reaction using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). mdpi.comresearchgate.net Pyrazole derivatives bearing ester groups can also be readily transformed. For example, ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazole-4-carboxylates can be refluxed with hydrazine hydrate (B1144303) to produce the corresponding 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazides. nih.gov These hydrazides are versatile intermediates that can be further reacted, for instance, with ethyl acetoacetate (B1235776) to form more complex structures like pyrazolones. nih.gov Other transformations include introducing substituents via C-N dehydrogenative cross-coupling using copper catalysts under aerobic conditions. mdpi.com

Synthesis of Novel Fused Heterocyclic Systems Incorporating the Pyrazole Moiety

The functionalized pyrazole core is an excellent building block for the synthesis of fused heterocyclic systems. By introducing appropriate functional groups onto the pyrazole ring, subsequent cyclization reactions can be performed to construct bicyclic and polycyclic structures of significant chemical and pharmaceutical interest.

Formation of Pyrazolo-fused Heterocycles (e.g., Pyrazolo[4,3-d]pyridazines)

The synthesis of pyrazolo-fused heterocycles often begins with a pyrazole derivative containing vicinal functional groups that can react with a bifunctional reagent. For the synthesis of pyrazolo[3,4-d]pyridazines, a common strategy involves using a pyrazole with functional groups at the C4 and C5 positions. nih.gov For example, pyrazoles containing an amino group and a cyano or ester group are common precursors. These precursors can undergo cyclization with reagents like hydrazine to form the fused pyridazinone ring system. nih.gov

Similarly, other fused systems like pyrazolo[1,5-a] ingentaconnect.comresearchgate.netsemanticscholar.orgtriazines are synthesized starting from 5-aminopyrazole derivatives. researchgate.net The amino group is first reacted with a reagent like ethoxycarbonyl isothiocyanate to form a thiourea (B124793) intermediate, which is then methylated and cyclized with an amine to build the fused triazine ring. researchgate.net These strategies highlight the importance of functionalized pyrazoles as synthons for complex heterocyclic systems.

Derivatization into Complex Polycyclic and Fused Ring Systems (e.g., Fused Pyran Motifs, Pyrazoloquinolines)

The pyrazole moiety can be incorporated into more extensive polycyclic systems, including those containing fused pyran or quinoline (B57606) rings.

Fused Pyran Motifs: The synthesis of pyrano[2,3-c]pyrazoles can be achieved through multicomponent reactions. beilstein-journals.org A four-component reaction involving a β-ketoester, hydrazine, malononitrile (B47326), and an aldehyde can produce the fused pyranopyrazole system. beilstein-journals.org In this process, the pyrazolone (B3327878) is formed first from the β-ketoester and hydrazine, which then reacts with the product of a Knoevenagel condensation between the aldehyde and malononitrile to yield the final fused product. beilstein-journals.org Another example is the formation of the nih.govbenzopyrano[4,3-c]pyrazole system, which can be accessed through modifications of the Pschorr reaction performed on suitably substituted pyrazole precursors. rsc.org

Pyrazoloquinolines: The synthesis of pyrazoloquinolines, such as 1H-pyrazolo[3,4-b]quinolines, is well-documented. mdpi.com A classical approach involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds in acidic conditions. mdpi.commdpi.comnih.gov Another powerful method is the ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes, which proceeds efficiently in the presence of an oxidizing agent like Cu(OAc)₂·H₂O to yield the fused quinoline system. These methods allow for the construction of the pyridine (B92270) ring onto the existing pyrazole scaffold.

Advanced Research Applications of 5 Methyl 1,3,4 Triphenyl 1h Pyrazole Analogs in Chemical Sciences

Role in Ligand Design and Coordination Chemistry for Metal Complexation

The pyrazole (B372694) nucleus and its derivatives are highly effective ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.net The versatility of pyrazole-based ligands is due to their multiple potential coordination sites and varied binding modes. researchgate.net

Analogs of 5-methyl-1,3,4-triphenyl-1H-pyrazole, particularly those with acyl groups, are prominent in ligand design. The 4-acyl-5-pyrazolone derivatives, for instance, are a class of compounds that merge the properties of the pyrazolone (B3327878) ring with those of β-diketones, creating potent O,O-chelating ligands. unicam.it Upon deprotonation, these ligands form highly stable, often six-membered, chelate rings with metal centers, a property that makes them excellent for applications like metal ion extraction. nih.govsaudijournals.com

Furthermore, the structural framework of these pyrazole analogs can be easily modified, such as through condensation with amines to create Schiff base ligands. unicam.it This modification introduces nitrogen atoms into the chelating arm, enhancing their coordination features and allowing them to act as N,O-chelating agents. unicam.it The coordination chemistry of pyrazole-derived ligands is crucial, as the resulting metal complexes themselves often exhibit enhanced biological activities, such as antimicrobial or anti-inflammatory properties, compared to the parent ligands. saudijournals.comjohnshopkins.edu The ability to tailor the substituents allows researchers to optimize metal coordination and modulate the properties of the resulting complexes for specific applications. unicam.it

Exploration of Optical and Electronic Properties for Materials Science Applications (e.g., Organic Electroluminescent Devices)

In the field of materials science, nitrogen-containing heterocyclic compounds are extensively investigated for their unique optical and electronic properties. Analogs of this compound, particularly those designed with specific electronic characteristics, are explored for use in advanced materials like Organic Electroluminescent Devices (OLEDs).

While research on this compound itself in OLEDs is specific, structurally related analogs like star-shaped 1,3,5-triazine (B166579) derivatives serve as excellent models for the application of such heterocyclic cores. researchgate.netrsc.org These molecules are developed as electron transport-type (ET-type) host materials for highly efficient phosphorescent OLEDs. researchgate.netrsc.org The design of these materials focuses on achieving key electronic properties. For instance, creating a meta-linkage between a central core (like triazine) and peripheral aryl groups can limit π-conjugation, leading to high triplet energies (e.g., 2.69-2.80 eV). researchgate.netrsc.org A high triplet energy is crucial for a host material to efficiently confine the triplet excitons on the phosphorescent guest emitter, preventing energy loss and maximizing device efficiency. rsc.org

Furthermore, the nature of the substituents attached to the heterocyclic core significantly influences the material's thermal stability, morphological properties, and electron mobility. researchgate.net Compounds designed as bipolar host materials, which possess both electron-donating and electron-accepting moieties, can achieve a better balance of charge injection and transport within the OLED, leading to high external quantum efficiencies and reduced efficiency roll-off at high brightness. rsc.org The study of these analogs provides a blueprint for how pyrazole derivatives can be engineered for applications in optoelectronics.

Mechanistic Probes in Biomolecular Interaction Studies

The specific and tunable nature of pyrazole derivatives makes them excellent tools for probing complex biological interactions at a molecular level.

Pyrazole derivatives are widely studied as inhibitors of various enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer. scispace.com By designing pyrazole analogs that can fit into the active sites of these enzymes, researchers can disrupt signaling pathways and induce apoptosis in cancer cells. scispace.com These compounds act as mechanistic probes, helping to elucidate the specific interactions required for enzyme inhibition.

For example, studies have focused on how pyrazole derivatives interact with key amino acids within the active sites of kinases. scispace.com Another area of investigation involves their use as inhibitors for enzymes crucial to parasites, such as cruzipain in Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Although the prompt mentions F1FO-ATPase as an example, the broader application of pyrazole derivatives as enzyme inhibitors is well-documented across numerous targets, providing fundamental insights into enzyme-inhibitor binding mechanisms.

Understanding how a molecule is recognized by a biological target is fundamental to drug design. Pyrazole analogs are frequently used in studies aimed at deciphering the structural determinants of molecular recognition. Molecular modeling and computational methods, such as Density Functional Theory (DFT), are employed to analyze how these compounds interact with biological receptors. scispace.comresearchgate.net

These in silico studies can predict and explain binding affinities. For instance, research on pyrazole derivatives designed as agonists for N-formyl peptide receptors (FPRs) revealed that the five-membered pyrazole scaffold led to a suboptimal arrangement of the molecule within the receptor's binding site, resulting in low activity. nih.govresearchgate.net In contrast, studies on the interaction between fused pyrazole derivatives and specific amino acids like alanine (B10760859) and lysine (B10760008) have shown that binding is often mediated through hydrogen bonds involving the pyrazole's nitrogen atoms. scispace.comresearchgate.net These investigations highlight how specific structural features of the pyrazole core and its substituents govern molecular recognition, providing critical information for the design of more potent and selective molecules.

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Pyrazole derivatives are ideal candidates for SAR studies due to the synthetic accessibility of diverse analogs. mdpi.com

SAR studies on pyrazole analogs have yielded precise insights into the effects of specific substituents on molecular interactions. By systematically altering functional groups at various positions on the pyrazole and its phenyl rings, researchers can map the chemical features essential for activity.

For example, in a series of 3,4,5-triphenyl-1H-pyrazole derivatives designed as prostacyclin mimetics, SAR studies demonstrated that inhibitory potency was highly dependent on the length of an alkanoic acid side chain and its topological placement relative to the phenyl rings. nih.gov Similarly, for pyrazole-based inhibitors of meprin α, the introduction of different substituents at the 3 and 5 positions of the pyrazole ring was shown to modulate inhibitory activity and selectivity. nih.gov Other studies have revealed that adding specific substituents, such as bromine, chlorine, or methyl groups at the para-position of a phenyl ring, can significantly increase the potency of 1-aryl-1H-pyrazole derivatives against certain targets. nih.gov These detailed SAR analyses provide a rational basis for optimizing lead compounds and designing new molecules with improved efficacy and selectivity. researchgate.net

Research Findings on this compound Analogs

| Compound Class/Analog | Research Focus | Key Findings | Reference(s) |

| 4-Acyl-5-Pyrazolones | Ligand Design & Coordination Chemistry | Act as effective O,O-chelating ligands, forming stable complexes with various metal ions. | unicam.it |

| Pyrazole-based Schiff Bases | Ligand Design & Coordination Chemistry | Exhibit enhanced coordination features as N,O-chelating ligands. | unicam.it |

| 1,3,5-Triazine Derivatives | Materials Science (OLEDs) | Serve as electron transport-type host materials with high triplet energies, crucial for device efficiency. | researchgate.netrsc.org |

| Bipolar Triazine-Carbazole Hybrids | Materials Science (OLEDs) | Achieve balanced charge transport, leading to high efficiency and low roll-off in PhOLEDs. | rsc.org |

| 1-Aryl-1H-pyrazole-imidazoline Derivatives | SAR & Biological Activity | Substituents (Br, Cl, methyl) in the para-position of the aryl group increase trypanocidal potency. | nih.gov |

| 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid | SAR & Biological Activity | Potency depends on the length and position of the alkanoic acid side chain. | nih.gov |

| 3,5-Diphenylpyrazole Derivatives | Enzyme Inhibition (Meprins) | Structural modifications at positions 3 and 5 of the pyrazole core modulate inhibitory activity and selectivity. | nih.gov |

| Fused Pyrazole Derivatives | Molecular Recognition | Interactions with amino acids in protein binding sites are often mediated by the pyrazole's nitrogen atoms. | scispace.comresearchgate.net |

Application of Computational Design in Optimizing Molecular Frameworks

Computational design has emerged as an indispensable tool in modern chemical sciences for the rational design and optimization of molecular frameworks, including those of this compound analogs. These in-silico techniques allow for the prediction of molecular properties, the elucidation of structure-activity relationships (SAR), and the simulation of interactions between a ligand and its biological target. ijpbs.comeurasianjournals.com By leveraging computational models, researchers can prioritize the synthesis of compounds with the highest potential for desired activities, thereby saving significant time and resources. ijpbs.com Key computational methods employed in the optimization of pyrazole-based molecular frameworks include Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and Density Functional Theory (DFT) calculations. nih.govresearchgate.net

Detailed Research Findings

Recent research has highlighted the utility of computational design in tailoring the properties of pyrazole derivatives for various applications. While studies specifically on this compound are limited, research on structurally related triphenyl-pyrazole analogs provides valuable insights into how computational approaches can be applied to this class of compounds.

One notable study focused on the design and synthesis of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as potential anticancer agents. nih.gov In this research, molecular docking simulations were performed to understand the binding mode of the most potent compound, 10e , within the active site of Aurora-A kinase, a key protein involved in cell cycle regulation. nih.gov The docking results provided a probable binding model, which is crucial for the further rational design of even more effective inhibitors. nih.gov The study demonstrated that compound 10e exhibited significant inhibitory activity against Aurora-A kinase, with an IC₅₀ value of 0.16 ± 0.03 μM. nih.gov Furthermore, this compound showed potent antiproliferative activity against HCT116 and MCF-7 cancer cell lines. nih.gov

In another investigation, molecular docking was used to screen potential inhibitors among a series of pyrazole derivatives targeting various protein kinases, which are crucial in cancer and other diseases. nih.gov This computational screening identified several compounds with favorable binding energies, suggesting a strong potential for inhibition. For instance, 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) showed a minimum binding energy of -10.09 kJ/mol with the VEGFR-2 protein target. nih.gov Such studies underscore the power of computational methods to quickly identify promising candidates from a larger pool of synthesized or virtual compounds. nih.gov

QSAR studies represent another cornerstone of computational design, aiming to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ej-chem.orgtandfonline.com For pyrazole derivatives, 2D-QSAR models have been developed to predict their efficacy as EGFR kinase inhibitors. nih.gov These models help in identifying key molecular descriptors—such as those related to the adjacency distance matrix—that influence the inhibitory activity. nih.gov Such insights are invaluable for designing new analogs with enhanced potency. nih.gov

The broader pharmacological context for triphenyl-substituted pyrazoles indicates that the number and position of phenyl substituents can dictate the specific pattern of metabolic enzyme inhibition. nih.govfrontiersin.org For example, a triphenyl-substituted pyrazole was noted for its potent acetylcholinesterase (AChE) inhibition. nih.govfrontiersin.org Docking assays on 1,3-diphenyl-1H-pyrazole derivatives have also revealed that hydrophobic interactions play a significant role in their binding to protein targets like MEK. nih.govfrontiersin.org

The following interactive data tables summarize some of the key findings from these computational studies on pyrazole analogs.

Table 1: Antiproliferative and Kinase Inhibitory Activity of N,1,3-triphenyl-1H-pyrazole-4-carboxamide Derivative 10e

| Compound | Target Cell Line/Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 10e | HCT116 | 0.39 ± 0.06 | nih.gov |

| MCF-7 | 0.46 ± 0.04 | nih.gov | |

| Aurora-A kinase | 0.16 ± 0.03 | nih.gov |

Table 2: Molecular Docking Results of Pyrazole Derivatives Against Protein Kinase Targets

| Compound | Protein Target | Minimum Binding Energy (kJ/mol) | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | -10.09 | nih.gov |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A (2W1G) | -8.57 | nih.gov |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b) | CDK2 (2VTO) | -10.35 | nih.gov |

These examples clearly illustrate that computational design is a powerful strategy for optimizing the molecular frameworks of pyrazole analogs. By predicting binding affinities and identifying key structural features, these methods guide the synthesis of more potent and selective compounds for a range of applications in the chemical sciences.

Future Research Perspectives and Interdisciplinary Challenges

Development of Innovative and Sustainable Synthetic Strategies for Highly Substituted Pyrazoles

The synthesis of polysubstituted pyrazoles, such as 5-methyl-1,3,4-triphenyl-1H-pyrazole, often presents challenges in terms of regioselectivity and the use of harsh reaction conditions. mdpi.comnih.gov A significant future direction lies in the development of green and sustainable synthetic protocols. This involves a shift away from traditional methods that may utilize hazardous reagents and solvents. researchgate.net

Key areas of focus include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product incorporating most of the starting material atoms, are highly atom-economical and efficient. mdpi.com The development of novel MCRs for the one-pot synthesis of tetrasubstituted pyrazoles is a promising avenue.

Green Catalysis: The exploration of environmentally benign catalysts, such as heterogeneous catalysts, and recyclable catalysts, can significantly improve the sustainability of pyrazole (B372694) synthesis. rsc.org For instance, the use of microwave irradiation in conjunction with green solvents like ethanol (B145695) has shown superb results in the synthesis of tetra-substituted pyrazoles. nih.gov

Solvent-Free and Aqueous Conditions: Conducting reactions in the absence of organic solvents or in water aligns with the principles of green chemistry, reducing waste and environmental impact. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, making it an attractive platform for the synthesis of highly substituted pyrazoles.

| Synthetic Strategy | Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. | Design of novel MCRs for one-pot synthesis of tetrasubstituted pyrazoles. |

| Green Catalysis | Use of recyclable and environmentally benign catalysts, milder reaction conditions. | Development of novel heterogeneous and biocatalysts. |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, lower cost, enhanced safety. | Exploration of new reaction pathways under solvent-free or aqueous conditions. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Adaptation of existing synthetic routes to flow chemistry platforms. |

Comprehensive Exploration of Novel Reactivity Patterns and Transformation Pathways

The reactivity of the pyrazole ring is influenced by the nature and position of its substituents. nih.gov In this compound, the presence of three phenyl groups and a methyl group significantly impacts its electronic and steric properties. A thorough investigation into its reactivity is crucial for unlocking its synthetic utility.

Future research should focus on:

Electrophilic and Nucleophilic Substitution: While pyrazoles are generally prone to electrophilic substitution at the C4 position, the existing substitution pattern in the target molecule necessitates a detailed study of its behavior towards various electrophiles. mdpi.com Furthermore, exploring conditions for selective nucleophilic substitution, which is typically challenging for pyrazole rings, could open up new transformation pathways. mdpi.com

Functionalization of Substituents: The phenyl rings and the methyl group offer sites for further functionalization. Research into selective transformations of these substituents, without affecting the pyrazole core, would enable the synthesis of a diverse library of derivatives.

Ring Transformation Reactions: Investigating the stability of the pyrazole ring under various conditions and exploring potential ring-opening or ring-expansion reactions could lead to the discovery of novel heterocyclic systems.

Photochemical and Electrochemical Reactions: The highly conjugated system of this compound suggests that it may exhibit interesting photochemical and electrochemical properties. Studying its behavior under light irradiation or in an electrochemical cell could unveil unique reactivity and potential applications.

Integration of Advanced Computational Modeling for Predictive Structure-Property Relationships

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular structure, properties, and reactivity. eurasianjournals.com For a complex molecule like this compound, computational modeling can provide valuable predictive power.

Key areas for future computational studies include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential of the molecule. eurasianjournals.com This information can help in predicting its reactivity and potential as an electronic material.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): By developing QSAR and QSPR models for a series of related tetrasubstituted pyrazoles, it would be possible to predict their biological activities or physical properties based on their molecular descriptors. nih.govresearch-nexus.net This approach can significantly accelerate the discovery of new functional molecules.

Molecular Docking and Dynamics Simulations: If the compound is explored for biological applications, molecular docking can predict its binding affinity and mode of interaction with specific biological targets. mdpi.com Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment. eurasianjournals.com

| Computational Method | Application for this compound | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular orbitals. | Reactivity, electronic properties, spectral characteristics. |

| QSAR/QSPR | Correlation of molecular structure with biological activity or physical properties. | Potential biological activity, solubility, melting point. |

| Molecular Docking | Prediction of binding to biological targets. | Potential as a therapeutic agent. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Conformational flexibility, stability of complexes. |

Expanding Applications in Emerging Fields of Chemical and Material Science

The unique structural features of this compound, particularly its extended π-conjugated system, make it a promising candidate for applications in materials science and other emerging fields. researchgate.net

Future research should explore its potential in:

Organic Electronics: The development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) relies on the design of novel organic materials with specific electronic and photophysical properties. The luminescent properties observed in some pyrazole derivatives suggest that this compound and its derivatives could be valuable in this area. nih.gov

Chemosensors: The pyrazole scaffold can be functionalized to create molecules that selectively bind to specific ions or molecules, leading to a detectable change in their optical or electronic properties. This makes them suitable for the development of chemosensors for environmental monitoring or medical diagnostics.

Nonlinear Optics: Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics. The extended conjugation and potential for charge transfer within the structure of this compound suggest that it might possess interesting nonlinear optical properties.

Agrochemicals and Pharmaceuticals: While the prompt excludes detailed biological activity, the pyrazole core is a well-established pharmacophore. acs.org Future research could explore the synthesis of derivatives of this compound for screening in these areas, guided by computational predictions. nih.gov

The exploration of these future research perspectives will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of interdisciplinary fields.

Q & A

Q. What are the established synthetic routes for 5-methyl-1,3,4-triphenyl-1H-pyrazole, and how can its purity be verified?

The compound is typically synthesized via cyclocondensation reactions. For example, a related pyrazole derivative (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) was prepared using ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux conditions . Purity verification involves HPLC (>99% purity) and spectroscopic techniques (FT-IR, NMR). For structural confirmation, single-crystal X-ray diffraction or DFT calculations are recommended to analyze bond lengths and angles .

Q. Which spectroscopic techniques are most effective for characterizing substituent effects in pyrazole derivatives?

- FT-IR : Identifies functional groups (e.g., C=O, N-H) and hydrogen bonding.

- NMR : Distinguishes substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).

- UV-Vis : Monitors electronic transitions influenced by substituents like phenyl or methyl groups.

- Mass spectrometry : Confirms molecular weight and fragmentation patterns. Studies on similar compounds highlight the importance of combining experimental data with computational methods (e.g., Gaussian09) for spectral assignments .

Q. What are common substituents in pyrazole derivatives, and how do they influence solubility?

Substituents like phenyl, methyl, and trifluoromethyl are common. Hydrophobic groups (e.g., triphenyl) reduce aqueous solubility, while polar groups (e.g., -COOH, -OH) enhance it. For instance, the 4-carboxylic acid derivative of 5-methyl-1-phenylpyrazole exhibits improved solubility in polar solvents due to hydrogen bonding .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what are common pitfalls?

- Optimization : Use microwave-assisted synthesis to reduce reaction time or employ catalysts (e.g., Cu(I) for click chemistry in triazole-pyrazole hybrids) .

- Pitfalls : Competing side reactions (e.g., over-alkylation) and sensitivity to moisture. A study on triazole-pyrazole hybrids achieved 61% yield by optimizing reaction temperature (50°C) and solvent (THF/water) .

Q. What computational methods are suitable for analyzing the electronic properties of substituted pyrazoles?

- DFT calculations : Predict molecular electrostatic potential (MEP), HOMO-LUMO gaps, and charge distribution. For 5-methyl-1-phenylpyrazole-4-carboxylic acid, DFT revealed a HOMO-LUMO gap of 3.82 eV, indicating stability .

- Molecular docking : Assess interactions with biological targets (e.g., carbonic anhydrase isoforms) using software like AutoDock .

Q. How do substituents on the pyrazole ring affect biological activity?

- Anticonvulsant activity : Pyrazole-triazole hybrids with 4-methoxyphenyl groups showed enhanced activity due to improved membrane permeability .

- Antimicrobial activity : Electron-withdrawing groups (e.g., -CF₃) increase potency by modulating electron density on the pyrazole ring .

- Case study : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-triazol-4-yl]-pyrazole demonstrated DPPH scavenging activity (IC₅₀ = 12.3 µM) .

Methodological Challenges and Solutions

Q. How can researchers resolve contradictions in spectral data for pyrazole derivatives?

- Problem : Overlapping NMR signals in multi-substituted pyrazoles.

- Solution : Use 2D NMR (e.g., HSQC, HMBC) or deuterated solvents to clarify assignments. For example, the coupling constant (J = 2.1 Hz) in 5-methyl-1-phenylpyrazole confirmed the spatial arrangement of substituents .

Q. What strategies improve the regioselectivity of pyrazole functionalization?

- Directed metalation : Use directing groups (e.g., -OMe) to control substitution sites .

- Protecting groups : Temporarily block reactive positions (e.g., tosyl groups in 1-tosylpyrazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.